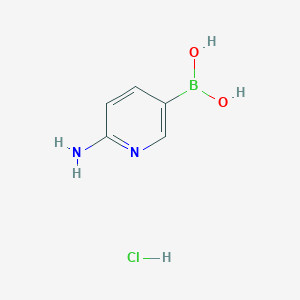
(6-Aminopyridin-3-yl)boronic acid hydrochloride
概要
説明
(6-Aminopyridin-3-yl)boronic acid hydrochloride, also known as 6-APB-HCl, is a synthetic compound with a wide range of applications in scientific research. It belongs to the family of boronic acids, which are known for their ability to form boronate esters with various organic compounds. 6-APB-HCl is widely used in laboratory experiments due to its unique properties, such as its solubility in both organic and aqueous solutions, its low toxicity, and its ability to form strong complexes with other molecules. This article will provide an overview of 6-APB-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Chemical Properties
- (6-Aminopyridin-3-yl)boronic acid hydrochloride plays a role in the synthesis of novel halopyridinylboronic acids and esters. These compounds undergo Pd-catalyzed coupling with aryl halides, indicating their utility in producing new pyridines libraries (Bouillon et al., 2003).
- It is involved in the synthesis of various 2,6-disubstituted-3-amino-imidazopyridines, showcasing its versatility as a building block for diverse compound libraries (Dimauro & Kennedy, 2007).
Biological and Pharmacological Research
- This compound's derivatives have been synthesized for potential use in neutron capture therapy, highlighting its significance in developing cancer treatment agents (Kabalka et al., 2008).
- In another study, boronic acid, including derivatives of this compound, facilitated the aza-Michael addition of hydroxamic acid to quinone imine ketals, emphasizing its role in asymmetric synthesis (Hashimoto et al., 2015).
Material Science and Engineering
- It has been used in the development of boronic acid-functionalized magnetic nanoparticles for the efficient separation and enrichment of polyphenols, demonstrating its application in material sciences and analytical chemistry (Zhang et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
将来の方向性
The use of “(6-Aminopyridin-3-yl)boronic acid hydrochloride” in the enrichment of cis-diol-containing biomolecules suggests potential applications in biochemical research and analysis . Its use as a reagent in the preparation of metallo-β-lactamase inhibitors also indicates potential future directions in the development of new antibiotics .
作用機序
Target of Action
The primary target of (6-Aminopyridin-3-yl)boronic acid hydrochloride is cis-diol-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cell signaling, molecular recognition, and metabolism.
Mode of Action
This compound interacts with its targets through a process known as boronate affinity . This compound exhibits a high affinity towards cis-diol-containing biomolecules, leading to changes in their function and activity .
Biochemical Pathways
It’s known that the compound’s interaction with cis-diol-containing biomolecules can influence various biological pathways, potentially leading to downstream effects on cellular processes .
Pharmacokinetics
The compound is known to exhibit excellent water solubility , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cis-diol-containing biomolecules it interacts with. By binding to these targets, the compound can modulate their activity and potentially influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a low binding pH , suggesting that changes in environmental pH could potentially affect its binding affinity and overall activity. Furthermore, the compound’s storage temperature can also impact its stability .
生化学分析
Biochemical Properties
(6-Aminopyridin-3-yl)boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the selective extraction and enrichment of cis-diol-containing biomolecules. This compound exhibits high affinity and excellent water solubility towards cis-diol-containing compounds, which include various enzymes, proteins, and other biomolecules. The interaction between this compound and these biomolecules is primarily based on the formation of reversible covalent bonds, allowing for efficient extraction and separation under neutral or acidic conditions .
Cellular Effects
This compound influences various cellular processes by interacting with cis-diol-containing biomolecules. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to selectively bind to specific biomolecules can modulate their activity, leading to changes in cellular functions. This can include alterations in metabolic pathways, enzyme activities, and the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with cis-diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to diol groups present in various biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its efficacy in selectively enriching cis-diol-containing biomolecules, although its stability and activity should be regularly monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound can effectively modulate the activity of specific biomolecules without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of cis-diol-containing biomolecules. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of specific metabolites. These interactions can result in changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s ability to selectively bind to cis-diol-containing biomolecules also plays a role in its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting sequences or modifications .
特性
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPSNZAJKRVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-15-7 | |
| Record name | (6-aminopyridin-3-yl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



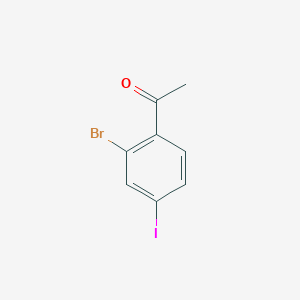
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)
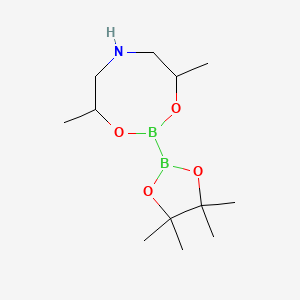
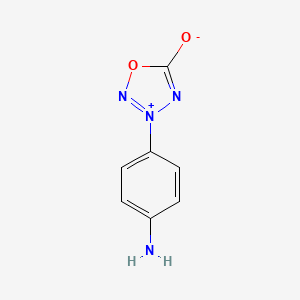
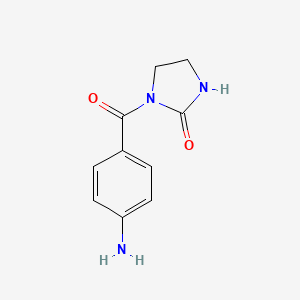
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

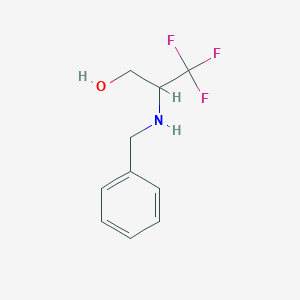

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)


